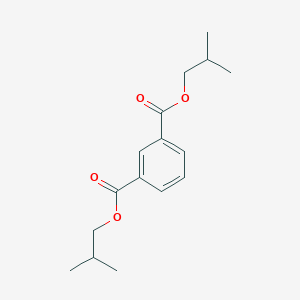
Isophthalic acid, diisobutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isophthalic acid, diisobutyl ester is a useful research compound. Its molecular formula is C16H22O4 and its molecular weight is 278.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Plasticizers in Polymer Production
One of the primary uses of IDBE is as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers. Plasticizers enhance the flexibility, workability, and durability of plastics. IDBE's low volatility ensures that it remains effective over time, making it suitable for long-lasting applications such as:
- Automotive parts
- Wire and cable insulation
- Flooring materials
The addition of IDBE to these materials improves their mechanical properties and resistance to environmental stressors.
Coatings and Adhesives
IDBE is also employed in the formulation of coatings and adhesives . Its compatibility with various resins allows for enhanced adhesion properties and improved film formation. This application is critical in sectors such as:
- Construction : For protective coatings on buildings and infrastructure.
- Consumer goods : In adhesives used for packaging and assembly.
The use of IDBE in these formulations can lead to improved performance characteristics such as adhesion strength and resistance to moisture.
Polyester Polyols Production
Recent studies have explored the production of polyester polyols using IDBE as a precursor. For instance, a method involving the reaction of IDBE with oligoethylene glycol has demonstrated significant improvements in the properties of rigid polyurethane (PUR) foams:
- Flame Resistance : The incorporation of IDBE enhances flame retardancy.
- Thermal Conductivity : The resulting foams exhibit lower thermal conductivity compared to conventional formulations .
This application highlights the potential for IDBE to contribute to safer building materials.
Environmental Impact Studies
Research has also focused on the environmental impact of phthalates, including IDBE. Studies indicate that while IDBE is less toxic compared to other phthalates, concerns regarding bioaccumulation in aquatic species have been raised . Monitoring programs are essential to evaluate its environmental presence and effects.
Analyse Des Réactions Chimiques
Catalyzed Esterification
-
Catalysts : Tin(II) salts, bismuth(II) salts, titanium tetraalkoxylates, or sulfuric acid are commonly used .
-
Conditions :
-
Mechanism : Acid catalysis protonates the carbonyl oxygen, enhancing nucleophilic attack by isobutanol. Water is removed via azeotropic distillation to drive equilibrium .
Hydrolysis Reactions
Diisobutyl isophthalate undergoes hydrolysis under acidic or basic conditions, yielding isophthalic acid and isobutanol:
Acid-Catalyzed Hydrolysis
-
Mechanism :
Base-Promoted Hydrolysis (Saponification)
-
Products : Disodium isophthalate and isobutanol.
-
Key Feature : Irreversible due to deprotonation of the carboxylic acid .
Example :
C16H22O4+2NaOH→C8H4O42−+2C4H9OH+2Na+
Environmental Degradation
Diisobutyl isophthalate undergoes multiple degradation pathways in the environment:
Photodegradation
-
Conditions : Sunlight (UV exposure).
-
Products : Phthalic acid, isobutyraldehyde, and carboxylic acids .
-
Half-life : Varies with light intensity; reported degradation >50% within 72 hours under simulated sunlight .
Biodegradation
| Medium | Degradation Rate (%/day) | Key Metabolites | Source |
|---|---|---|---|
| Aerobic soil | 12–18 | Isobutanol, CO₂ | |
| Aquatic | 8–10 | Phthalic acid, aldehydes |
Oxidation Reactions
-
Products : Aldehydes (e.g., formaldehyde), ketones, and dicarboxylic acids .
-
Kinetics : Second-order rate constant for ozonation: k=1.2×104M−1s−1 .
Thermal Decomposition
Propriétés
Numéro CAS |
1528-64-9 |
|---|---|
Formule moléculaire |
C16H22O4 |
Poids moléculaire |
278.34 g/mol |
Nom IUPAC |
bis(2-methylpropyl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H22O4/c1-11(2)9-19-15(17)13-6-5-7-14(8-13)16(18)20-10-12(3)4/h5-8,11-12H,9-10H2,1-4H3 |
Clé InChI |
LKUXNJPSPNDDLI-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C1=CC(=CC=C1)C(=O)OCC(C)C |
SMILES canonique |
CC(C)COC(=O)C1=CC(=CC=C1)C(=O)OCC(C)C |
Key on ui other cas no. |
1528-64-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















